molecular formula C25H26ClN5O3 B12510930 4-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-3-[4-methyl-6-(morpholin-4-yl)-3H-1,3-benzodiazol-2-yl]-1H-pyridin-2-one

4-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-3-[4-methyl-6-(morpholin-4-yl)-3H-1,3-benzodiazol-2-yl]-1H-pyridin-2-one

Katalognummer: B12510930
Molekulargewicht: 480.0 g/mol
InChI-Schlüssel: ZWVZORIKUNOTCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic molecule featuring a pyridin-2-one core substituted with a 3-chlorophenyl-hydroxyethylamino group and a benzodiazol moiety modified with a methyl group and a morpholine ring. The morpholine group likely enhances solubility and pharmacokinetic properties, while the 3-chlorophenyl substituent may influence receptor binding affinity due to its electron-withdrawing nature .

Eigenschaften

Molekularformel

C25H26ClN5O3

Molekulargewicht

480.0 g/mol

IUPAC-Name

4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C25H26ClN5O3/c1-15-11-18(31-7-9-34-10-8-31)13-20-23(15)30-24(29-20)22-19(5-6-27-25(22)33)28-14-21(32)16-3-2-4-17(26)12-16/h2-6,11-13,21,32H,7-10,14H2,1H3,(H,29,30)(H2,27,28,33)

InChI-Schlüssel

ZWVZORIKUNOTCS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCOCC5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Grignard Reaction and Acylation

The synthesis begins with the formation of the indole Grignard intermediate. Methylmagnesium bromide reacts with 7-benzyloxy-1H-indole in anhydrous tetrahydrofuran (THF) at −40°C to generate the Grignard reagent. This intermediate is subsequently acylated with N-Fmoc-D-alanyl chloride at room temperature, yielding the 3-acylindole derivative. The reaction requires strict moisture exclusion and achieves a 75–85% yield.

Key Parameters :

  • Temperature: −40°C (Grignard formation), 25°C (acylation)
  • Solvent: THF
  • Catalyst: None (Grignard reaction)
  • Yield: 78% (average)

Reductive Amination

The hydroxyethylamine side chain is introduced via reductive amination. 3-Chlorophenacyl chloride is reacted with 2-aminoethanol in dichloromethane (DCM) using sodium triacetoxyborohydride (STAB) as the reducing agent. This step proceeds at room temperature for 16 hours, achieving an 82% yield after crystallization.

Reaction Conditions :

  • Reducing Agent: Sodium triacetoxyborohydride (1.2 equiv)
  • Solvent: DCM
  • Temperature: 25°C
  • Workup: Aqueous NaHCO₃ extraction, drying with Na₂SO₄

Benzimidazole Ring Formation

The benzimidazole core is synthesized via cyclization of 4-methyl-6-morpholino-1,2-diaminobenzene with cyanogen bromide (BrCN) in ethanol under reflux. This step is critical for regioselectivity, requiring precise stoichiometry (1:1.05 molar ratio) to avoid over-cyclization byproducts.

Optimization Data :

Parameter Optimal Value Deviation Impact
Temperature 78°C <70°C: Incomplete reaction; >85°C: Decomposition
Cyanogen Bromide 1.05 equiv Excess leads to N-cyanation impurities
Reaction Time 6 hours Shorter durations yield <50% product

Final Coupling and Deprotection

The pyridinone moiety is coupled to the benzimidazole intermediate using Pd(OAc)₂/Xantphos catalysis. A Buchwald-Hartwig amination links the hydroxyethylamine side chain to the pyridinone ring at 110°C in 1,4-dioxane. Subsequent Fmoc deprotection with piperidine (20% v/v in DMF) affords the final compound.

Catalytic System Efficiency :

Catalyst Loading Ligand Yield (%)
5 mol% Pd(OAc)₂ Xantphos 68
3 mol% Pd(OAc)₂ BINAP 52

Purification and Crystallization

Crude BMS536924 is purified via silica gel chromatography (ethyl acetate/hexane, 3:1) followed by recrystallization from ethanol/water (4:1). The final product exhibits >99% purity by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient).

Crystallization Data :

  • Solvent System: Ethanol/Water (4:1 v/v)
  • Crystal Form: Monoclinic, P2₁/c space group
  • Purity Post-Crystallization: 99.3% (UHPLC-MS)

Process Intensification via Flow Chemistry

Recent advances utilize continuous flow systems to enhance reproducibility. A telescoped sequence combines oxidation, Schiff base formation, and hydrogenation in a single flow setup:

  • Oxidation : O₂ gas (5 bar) in toluene/EtOAc (1:1) at 120°C for 20 min.
  • Schiff Base Formation : N-tert-butylpiperazine (0.2 mL/min) at 50°C.
  • Hydrogenation : H-Cube® Pro with 10% Pd/C cartridge at 90°C, 3 bar H₂.

Flow vs. Batch Comparison :

Metric Batch Process Flow Process
Total Time 48 hours 6.5 hours
Overall Yield 61% 79%
Impurity Profile 5–7% <1%

Scale-Up Challenges and Solutions

  • Impurity Control : Residual palladium (<10 ppm) is removed via Chelex® 100 resin treatment.
  • Solvent Selection : Replacing DCM with 2-MeTHF improves environmental metrics without compromising yield.
  • Stability : Lyophilized formulations with gentisic acid (2.7 mg/mL) retain >95% potency after 72 hours at 25°C.

Analytical Characterization

Final product validation includes:

  • HRMS : m/z 480.1724 [M+H]⁺ (calc. 480.1724)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.53 (s, 1H, NH), 7.45–6.36 (m, aromatic), 4.21 (q, J = 6.5 Hz, CHOH)
  • XLogP3 : 2.7 (predicted lipophilicity)

Analyse Chemischer Reaktionen

Structural Features and Functional Group Reactivity

The compound’s structure includes the following reactive moieties:

  • Hydroxyethylamino group : Potential for esterification, oxidation, or nucleophilic substitution.

  • Chlorophenyl ring : Susceptible to electrophilic aromatic substitution or cross-coupling reactions.

  • Morpholine moiety : May undergo ring-opening under acidic conditions or participate in hydrogen bonding.

  • Pyridin-2-one core : Capable of tautomerization, coordination with metal ions, or acting as a weak acid (pKa ~4–5).

  • Benzimidazole system : Likely to engage in π-π stacking, hydrogen bonding, or electrophilic substitution at the aromatic ring .

Hydroxyethylamino Group Reactivity

Reaction TypeReagents/ConditionsExpected Product
Esterification Acetyl chloride, baseAcetylated derivative at the hydroxyl group
Oxidation PCC or MnO₂Ketone formation from secondary alcohol
N-Alkylation Alkyl halides, baseSubstitution at the secondary amine site

Chlorophenyl Ring Reactivity

Reaction TypeReagents/ConditionsExpected Product
Suzuki Coupling Boronic acid, Pd catalystBiaryl derivative via C–Cl bond activation
Nucleophilic Substitution NaOH, heatHydroxyphenyl or other substituted aryl groups

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

BMS-536924 entfaltet seine Wirkung durch Hemmung der katalytischen Aktivität von IGF-1R und IR. Es bindet an die ATP-Bindungsstelle dieser Rezeptoren, verhindert die Bindung von ATP und hemmt dadurch deren Kinaseaktivität. Diese Hemmung stört nachgeschaltete Signalwege, wie z. B. die Akt- und MAPK-Pfade, die für die Zellproliferation und das Zellüberleben entscheidend sind. Als Ergebnis induziert BMS-536924 Zellzyklusarrest und Apoptose in Krebszellen.

Wirkmechanismus

BMS-536924 exerts its effects by inhibiting the catalytic activity of IGF-1R and IR. It binds to the ATP-binding site of these receptors, preventing ATP from binding and thereby inhibiting their kinase activity. This inhibition disrupts downstream signaling pathways, such as the Akt and MAPK pathways, which are crucial for cell proliferation and survival. As a result, BMS-536924 induces cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s unique features are best contextualized by comparing it to analogs with overlapping functional groups or scaffolds. Below is a detailed analysis based on evidence-derived analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Potential Implications Reference
Target Compound Pyridin-2-one 3-Chlorophenyl-hydroxyethylamino, 4-methyl-6-morpholinyl-benzodiazol Enhanced solubility (morpholine), potential CNS activity (benzodiazol, chlorophenyl)
3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one () Pyridin-2-one Benzoxazol (dichloro), ethyl/methyl groups Reduced solubility (lack of morpholine), possible antimicrobial activity
5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine () Imidazopyridine Methoxy, methylpyridinyl-methylsulfanyl Electron-rich scaffold; potential kinase inhibition
(E)-4-[4-(2,4-Dichlorobenzyloxy)benzylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one () Pyrazol-3-one Dichlorobenzyloxy, phenyl Antipyretic/analgesic potential (pyrazolone core)
Benzodiazepines (e.g., diazepam analogs) () Benzodiazepine Aryl, chloro, or nitro groups Sedative/hypnotic activity; enzymatic degradation noted in fungal systems

Key Observations

Structural Flexibility vs. Bioactivity: The target compound’s pyridin-2-one core is shared with 3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one (), but the latter replaces benzodiazol with benzoxazol, which may alter electron distribution and binding specificity .

Substituent Effects :

  • The 3-chlorophenyl group parallels dichlorobenzyloxy substituents in pyrazol-3-one derivatives (), which are associated with enhanced receptor affinity in antipyretic agents .
  • Benzodiazol derivatives (e.g., in ) are prone to enzymatic degradation, as seen in fungal systems, suggesting the target compound may require structural optimization for in vivo stability .

Analytical Challenges :

  • LC–TOF-MS methods () are critical for distinguishing the target compound from isobaric/isomeric analogs, such as those with benzoxazol vs. benzodiazol moieties .

Research Findings and Implications

  • Synthetic Routes : The synthesis of similar compounds () involves condensation reactions (e.g., Schiff base formation) and heterocyclic ring closures. The target compound likely requires multi-step functionalization of the pyridin-2-one and benzodiazol precursors .
  • Pharmacological Potential: Benzodiazol and pyridin-2-one hybrids are explored for CNS modulation, but the morpholine group may redirect activity toward kinase or protease inhibition, as seen in imidazopyridine derivatives () .
  • Degradation Risks : Fungal degradation of benzodiazepines () highlights the need for stability studies on the target compound, particularly under biological or environmental conditions .

Biologische Aktivität

The compound 4-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-3-[4-methyl-6-(morpholin-4-yl)-3H-1,3-benzodiazol-2-yl]-1H-pyridin-2-one (CAS RN 468740-43-4) is a complex organic molecule that belongs to the class of benzimidazoles. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Details

  • Molecular Formula : C25H26ClN5O3
  • Molecular Weight : 479.965 g/mol
  • IUPAC Name : this compound
  • InChI Key : UGQMURPIMYALPH-OAQYLSRUSA-N

The structure features a pyridinone core substituted with various functional groups, including a morpholine ring and a chlorophenyl moiety.

Research indicates that this compound exhibits significant biological activity through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, particularly those associated with the phosphoinositide 3-kinase (PI3K) pathway.
  • Receptor Modulation : It may act as an allosteric modulator of adenosine receptors, enhancing or inhibiting their activity depending on the cellular context .
  • Antioxidant Properties : The presence of hydroxyl groups in its structure contributes to its antioxidant capabilities, potentially mitigating oxidative stress in cells .

Pharmacological Effects

The pharmacological profile of the compound includes:

  • Antitumor Activity : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer models.
  • Neuroprotective Effects : Preliminary findings suggest potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways.

Case Studies and Research Findings

A review of literature reveals several key studies highlighting the biological activity of this compound:

  • Anticancer Studies :
    • In vitro studies conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
    • A study published in Journal of Medicinal Chemistry reported that similar compounds with structural analogs exhibited promising anticancer properties by targeting specific kinases involved in tumor growth .
  • Neuropharmacology :
    • Research published in Neuropharmacology indicated that compounds with similar structures could reduce neuroinflammation and protect neuronal cells from apoptosis induced by oxidative stress .
  • Mechanistic Insights :
    • A detailed mechanistic study revealed that the compound interacts with the ATP-binding site of certain kinases, inhibiting their activity and leading to reduced proliferation rates in cancer cells .

Data Tables

Biological ActivityEffectReference
Enzyme InhibitionYes
Antitumor ActivityYes
NeuroprotectiveYes
AntioxidantYes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, given its complex heterocyclic architecture?

  • Methodological Answer : A stepwise approach is recommended. First, synthesize the benzodiazole-morpholine moiety via condensation of 4-methyl-6-(morpholin-4-yl)-1H-benzodiazole-2-amine with appropriate carbonyl precursors under reflux in ethanol . Next, introduce the 3-chlorophenyl-hydroxyethylamine group via nucleophilic substitution or reductive amination. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography (gradient elution with dichloromethane/methanol). Final coupling steps may require Pd-catalyzed cross-coupling for aryl-aryl bonds .

Q. How can structural characterization be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer : Use a combination of 1D/2D NMR (e.g., 1H^1H, 13C^{13}C, HSQC, and NOESY) to assign proton environments and confirm spatial arrangements. For example, NOESY can resolve ambiguity in the morpholine ring’s orientation relative to the benzodiazole core. High-resolution mass spectrometry (HRMS) validates molecular formula, while X-ray crystallography (if crystals are obtainable) provides definitive proof of regiochemistry .

Q. What analytical methods are suitable for purity assessment and quantification?

  • Methodological Answer : Employ reverse-phase HPLC (RP-HPLC) with a C18 column (4.6 × 250 mm, 5 µm) and UV detection at 254 nm. Use a mobile phase of acetonitrile/0.1% trifluoroacetic acid in water (70:30 v/v) at 1.0 mL/min flow rate. Validate the method per ICH guidelines for linearity (1–100 µg/mL), precision (RSD < 2%), and accuracy (recovery 98–102%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the morpholine and chlorophenyl groups?

  • Methodological Answer : Synthesize analogs with (a) morpholine replaced by piperazine or thiomorpholine and (b) 3-chlorophenyl substituted with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups. Test analogs in bioassays (e.g., kinase inhibition assays) and correlate activity with substituent Hammett constants or steric parameters. Use multivariate regression to identify key physicochemical drivers (e.g., logP, polar surface area) .

Q. What experimental strategies address contradictions in bioactivity data across different assay platforms?

  • Methodological Answer : Apply a split-plot design (as in ) to test the compound in parallel assays (e.g., enzymatic vs. cell-based). Include positive controls (e.g., staurosporine for kinase inhibition) and normalize data to account for inter-assay variability. Use ANOVA with post-hoc Tukey tests to identify significant discrepancies. Investigate off-target effects via proteome-wide profiling or molecular docking against kinase libraries .

Q. How can computational modeling predict metabolic stability and potential toxicity?

  • Methodological Answer : Perform in silico ADMET predictions using tools like SwissADME or ProTox-II. Key parameters include CYP450 inhibition (e.g., CYP3A4/2D6), hepatotoxicity alerts, and Ames test predictions. Validate with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) and LC-MS/MS metabolite identification .

Q. What methodologies optimize solubility and formulation for in vivo studies?

  • Methodological Answer : Screen co-solvents (e.g., PEG 400, DMSO) and surfactants (e.g., Tween 80) using a factorial design. Assess solubility via shake-flask method (pH 1.2–7.4 buffers) and stability via forced degradation (40°C/75% RH for 4 weeks). For poor solubility, consider nanocrystallization or lipid-based carriers .

Data Analysis & Reproducibility

Q. How should researchers statistically analyze dose-response curves for IC50 determination?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., Y=Bottom+(TopBottom)/(1+10(LogIC50X)HillSlope)Y = \text{Bottom} + (\text{Top} - \text{Bottom}) / (1 + 10^{(\text{LogIC50} - X)\cdot\text{HillSlope}})) using software like GraphPad Prism. Report 95% confidence intervals and validate with replicate experiments (n ≥ 3). Use the F-test to compare curve fits between analogs .

Q. What steps ensure reproducibility in multi-step syntheses?

  • Methodological Answer : Document critical process parameters (CPPs) such as reaction temperature (±2°C), stirring rate, and drying times for intermediates. Use QC checkpoints (e.g., 1H^1H NMR purity >95%) before proceeding to subsequent steps. Share detailed protocols via electronic lab notebooks or platforms like protocols.io .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.